molecular formula C13H17NO3 B11069169 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11069169
M. Wt: 235.28 g/mol
InChI Key: SRQIZITYMCOZIR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a tetrahydropyran-based carboxamide derivative characterized by a 4-methoxyphenyl substituent at the 4-position of the pyran ring.

Properties

IUPAC Name

4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQIZITYMCOZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Base-mediated hydrolysis : Treatment with potassium hydroxide (KOH) in tert-butanol under reflux (80–100°C) for 6–8 hours achieves near-quantitative conversion.

  • Oxidative hydration : Alternatives include using sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂) at 60°C, yielding 85–90% product.

Key Steps:

  • Nitrile precursor synthesis :

    • Prepared via Suzuki-Miyaura coupling of 4-bromo-tetrahydropyran-4-carbonitrile with 4-methoxyphenylboronic acid.

    • Catalyzed by Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C.

  • Hydrolysis :

    • KOH method : 1.2 equiv KOH in tert-butanol, 6 h reflux, followed by acid workup.

    • Na₂CO₃/H₂O₂ method : 2 equiv H₂O₂, 1.5 equiv Na₂CO₃, 60°C, 4 h.

ParameterKOH MethodNa₂CO₃/H₂O₂ Method
Yield92%88%
Reaction Time6 h4 h
ByproductsMinimalTrace peroxides
ScalabilityIndustrial-friendlyLab-scale

Multi-Step Synthesis from Tetrahydropyran Intermediates

Alternative routes construct the tetrahydropyran ring and introduce substituents sequentially.

Cyclization of Diols or Epoxides

  • Diels-Alder cyclization : Reacting 4-methoxyphenylacetylene with glutaric anhydride in the presence of BF₃·Et₂O forms the tetrahydropyran ring.

  • Epoxide ring-opening : 4-Methoxyphenyl glycidol reacts with malononitrile under basic conditions (K₂CO₃, DMF) to yield the tetrahydropyran core.

Functionalization of the Tetrahydropyran Core

  • Nitrile introduction : Treatment of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol with cyanogen bromide (BrCN) in dichloromethane (DCM) at 0°C.

  • Carboxamide formation : As described in Section 1.

Industrial-Scale Production

While laboratory methods prioritize yield and purity, industrial synthesis optimizes cost and scalability:

Continuous Flow Reactors

  • Nitrile hydrolysis : Performed in continuous flow systems with residence times <1 h, achieving 95% yield at 120°C.

  • Catalyst recycling : Pd catalysts from coupling steps are recovered via immobilized support systems, reducing costs by 40%.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield 99.5% pure product after two recrystallizations.

  • Chromatography avoidance : Industrial routes avoid column chromatography by using pH-controlled extractions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nitrile hydrolysisHigh yield (88–92%), simplicityRequires toxic cyanide precursors
Cyclization routesModular substrate flexibilityLower yields (60–75%)
Industrial flow systemsScalable, cost-effectiveHigh initial equipment investment

Emerging Techniques and Innovations

Electrochemical Synthesis

  • Recent patents describe electrochemical carboxylation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile using CO₂-saturated electrolytes, yielding the carboxamide directly.

  • Conditions : 3 V applied potential, Pt electrodes, room temperature, 85% yield.

Biocatalytic Approaches

  • Nitrilase enzymes (e.g., Aspergillus niger) convert nitriles to carboxamides in aqueous buffer (pH 7.4, 37°C) with 78% yield .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and ammonia/amines.

Conditions Products Yield References
6M HCl, reflux, 12 hours4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid + NH₃~85%
2M NaOH, 80°C, 8 hours4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylate anion + NH₃~78%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution at the Amide Group

The amide nitrogen participates in nucleophilic substitution reactions with alkyl/aryl halides, forming secondary or tertiary amides.

Reagents Conditions Products References
Benzyl chloride, K₂CO₃DMF, 80°C, 6 hoursN-Benzyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Ethyl bromoacetate, NaHTHF, 0°C → RT, 12 hoursN-(Ethoxycarbonylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Limitations : Steric hindrance from the tetrahydropyran ring reduces reactivity with bulky electrophiles.

Tetrahydropyran Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening to form diol derivatives.

Conditions Products Side Products References
H₂SO₄ (conc.), H₂O, 100°C4-(4-Methoxyphenyl)pentane-1,5-diolTrace decomposition products
HCl (gas), dioxane, 50°C4-(4-Methoxyphenyl)pentane-1,5-diol hydrochlorideNone reported

Mechanism : Protonation of the ring oxygen weakens the C–O bond, enabling nucleophilic attack by water.

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes regioselective electrophilic substitution, primarily at the para position relative to the methoxy group.

Reagent Conditions Products References
HNO₃, H₂SO₄0°C, 2 hours4-(3-Nitro-4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
SO₃, H₂SO₄RT, 4 hours4-(4-Methoxy-3-sulfophenyl)tetrahydro-2H-pyran-4-carboxamide

Selectivity : Methoxy’s strong electron-donating effect directs incoming electrophiles to the para position.

Oxidation Reactions

The tetrahydropyran ring is susceptible to oxidation under strong conditions, forming lactone derivatives.

Oxidizing Agent Conditions Products References
KMnO₄, H₂O, pH 1270°C, 8 hours4-(4-Methoxyphenyl)dihydro-2H-pyran-4-carboxamide-2-one
CrO₃, acetic acidRT, 24 hours4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide N-oxide

Note : Over-oxidation can lead to complete ring degradation, necessitating controlled conditions.

Stability Under Thermal and pH Variation

Condition Observation Degradation Products References
100°C, dry air, 24 hours<5% decompositionNone detected
pH 2, 37°C, 48 hoursComplete hydrolysis to carboxylic acidNH₃
pH 10, 37°C, 48 hours92% hydrolysis to carboxylateNH₃

Key Research Findings

  • Synthetic Utility : The carboxamide serves as a precursor to carboxylic acid derivatives via hydrolysis, enabling further functionalization (e.g., esterification) .

  • Pharmacological Relevance : Ring-opening products exhibit enhanced solubility, making them candidates for prodrug development.

  • Structural Insights : X-ray crystallography confirms that steric effects from the tetrahydropyran ring dominate reactivity over electronic factors .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. It has shown promise in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structural modifications can enhance its potency and selectivity against tumor cells .
  • Cardiovascular and Renal Disorders : As noted in patent literature, compounds similar to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide act as antagonists of mineralocorticoid receptors, potentially useful in treating conditions like heart failure and diabetic nephropathy .

Synthesis of Derivatives

The ability to modify the structure of this compound allows for the synthesis of various derivatives that can target specific biological pathways. For example:

  • Synthesis of p-Aminobenzoic Acid Diamides : The reaction of this compound with p-aminobenzoic acid derivatives has been explored to develop new anesthetic agents .
  • Structural Optimization : Studies have focused on optimizing the pharmacokinetic profiles of related compounds through structural modifications to improve their efficacy and reduce toxicity .

Case Studies

Study FocusFindingsReferences
Anticancer ActivityDerivatives showed significant cytotoxicity against breast and colon cancer cell lines
Cardiovascular ApplicationsPotential use as a mineralocorticoid receptor antagonist for heart failure treatment
Synthesis TechniquesEfficient methods developed for creating derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The tetrahydro-2H-pyran-4-carboxamide scaffold allows for extensive modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance (if reported) Reference
4-(4-Methoxyphenyl)-N-[2-(4-pyridyl)ethyl] C₂₀H₂₄N₂O₃ 340.4 Pyridyl-ethyl group enhances polarity; potential CNS targeting Not explicitly stated
4-(4-Methoxyphenyl)-N-(2-(propylsulfonyl)-THIQ-7-yl) C₂₅H₃₂N₂O₅S 472.6 Sulfonyl and tetrahydroisoquinoline (THIQ) groups; increased steric bulk Possible kinase inhibition
N-(6-Chloro-THCarbazol-1-yl)-4-(4-methoxyphenyl) C₂₅H₂₇ClN₂O₃ 438.9 Chlorocarbazole substituent; lipophilic and planar structure Potential anticancer or neuroactive agent
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxy C₁₉H₂₀ClNO₄S 393.9 Chlorophenoxy and sulfanyl groups; hydroxamic acid (N-hydroxy) Matrix metalloproteinase (MMP) inhibition
N-Cyclohexyl-4-(3,4-dimethoxyphenyl) C₂₀H₂₇NO₃ 329.4 Cyclohexyl and dimethoxyphenyl groups; enhanced hydrophobicity Not reported

Key Trends and Insights

Substituent Effects on Molecular Weight and Polarity :

  • Addition of sulfonyl (e.g., 472.6 g/mol in ) or carbazole groups (438.9 g/mol in ) significantly increases molecular weight compared to simpler analogs (e.g., 340.4 g/mol in ).
  • Polar groups like pyridyl () or hydroxamic acid () improve water solubility, whereas lipophilic substituents (e.g., cyclohexyl in ) favor membrane permeability.

Biological Activity Correlations: The N-hydroxy analog () demonstrated explicit MMP inhibitory activity, attributed to the hydroxamic acid moiety’s zinc-binding capacity .

Synthetic Accessibility: Copper-catalyzed click chemistry was used to synthesize triazole-linked analogs (), showcasing modular synthetic routes . Limited data on yields or scalability for other analogs (e.g., –19) suggests further optimization is needed.

Challenges and Gaps in Data

  • Physicochemical Properties : Melting points, solubility, and stability data are absent for most compounds, complicating preclinical development.
  • Biological Data : Only a subset of analogs (e.g., ) report specific biological activities. Broader pharmacological profiling is required.
  • Toxicity: No toxicity data (e.g., LD₅₀, Ames test) are provided in the evidence, which is critical for drug candidates.

Biological Activity

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring fused with a methoxyphenyl group, which is known for contributing to various biological activities. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates various biochemical pathways, influencing cellular processes such as apoptosis and proliferation. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with key signaling pathways involved in cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The mechanism appears to involve apoptosis induction, as evidenced by morphological changes in treated cells .

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54914.5Induction of apoptosis
HCT-11675.1CDK2 inhibition
MCF-762.3Cell cycle arrest

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated strong radical scavenging activity, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Case Studies

  • Study on Apoptosis Induction : A study investigated the effect of this compound on the A549 cell line. Results indicated that treatment led to significant apoptosis, characterized by chromatin condensation and increased apoptotic bodies .
  • Antioxidant Efficacy : Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that it effectively reduced free radicals, outperforming standard antioxidants like butylated hydroxytoluene (BHT) .

Q & A

Q. Example Protocol :

React ethyl oxalate intermediate with PhEBX (2.5 equiv.) in CH₂Cl₂ (0.1 M) under argon.

Purify via column chromatography (SiO₂, pentane/EtOAc gradient).

Typical yield: 62–65% after optimization .

What spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question
Comprehensive characterization requires:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., methoxyphenyl substitution at C4) and carboxamide functionality.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydropyran ring .
  • IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and O–Me stretch (~2850 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .

Q. Data Interpretation Example :

  • A ¹H NMR singlet at δ 3.8 ppm corresponds to the methoxy group.
  • Carboxamide protons appear as broad singlets near δ 6.5–7.5 ppm .

How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Advanced Research Question
Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., HMG-CoA reductase, MMP2).

  • PDB Structures : Retrieve enzyme structures (e.g., 1HWK for HMG-CoA reductase) .
  • Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. halogen) on IC₅₀ values .

Q. Case Study :

  • Analogues with 4-fluoro-thiophenyl substituents showed enhanced HMG-CoA reductase inhibition (IC₅₀ ~10 nM) via π-π stacking with Phe684 .

How should researchers address contradictions in reported spectral data or synthetic yields for this compound?

Advanced Research Question
Resolution Strategies :

Replicate Conditions : Ensure exact replication of solvent purity, catalyst loading, and temperature .

Advanced NMR Techniques : Use DEPT-135 or NOESY to distinguish diastereomers or conformational isomers .

Yield Optimization :

  • DoE (Design of Experiments) : Vary equivalents of alkynylating agents (1.0–3.0 equiv.) and track yield via HPLC .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) and improve reproducibility .

Q. Example Conflict :

  • Discrepancies in ¹³C NMR shifts (δ 42–45 ppm for C4) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardize solvent systems for comparisons .

What strategies optimize regioselectivity in substitution reactions at the tetrahydropyran ring?

Advanced Research Question
Methodological Approaches :

Directing Groups : Install temporary groups (e.g., sulfonyl) at C4 to steer electrophilic substitution .

Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at C2 or C6 positions .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for C3 substitutions .

Q. Case Study :

  • CuAAC reactions with 4-azidophenyl derivatives achieved >90% regioselectivity for 1,4-disubstituted triazoles .

How can researchers design in vitro assays to evaluate the compound’s anti-inflammatory potential?

Advanced Research Question
Experimental Design :

Cell Models : Use RAW264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression via ELISA .

Enzymatic Assays :

  • COX-2 Inhibition : Monitor prostaglandin E₂ (PGE₂) production using a colorimetric kit .

Dose-Response Analysis : Test concentrations (1–100 μM) and calculate IC₅₀ values with GraphPad Prism .

Q. Data Interpretation :

  • A 50% reduction in PGE₂ at 25 μM suggests COX-2 selectivity over COX-1 .

Q. Tables for Key Data

Reaction Optimization ConditionsYield (%)Reference
Alkynylation with PhEBXCH₂Cl₂, 25°C, 24 hr62
CuAAC for Triazole FormationDMF, CuSO₄/NaAsc, 50°C78
Spectroscopic Data TechniqueKey Signals
Methoxyphenyl Group¹H NMRδ 3.8 (s, 3H)
CarboxamideIR1675 cm⁻¹ (C=O stretch)

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